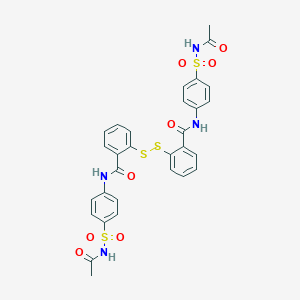
Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a chemical compound that is widely used in scientific research. It is a derivative of benzamide and is commonly referred to as DTNB. DTNB is a yellow powder that is soluble in water and ethanol. It is commonly used in biochemical and physiological studies due to its ability to react with sulfhydryl groups.
Mécanisme D'action
DTNB reacts with sulfhydryl groups through a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between DTNB and the sulfhydryl group. The reaction is commonly used to measure the concentration of sulfhydryl groups in proteins and other biomolecules.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is commonly used in biochemical and physiological studies as a reagent.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB has several advantages in lab experiments. It is a relatively stable compound that is easy to handle and store. It is also highly soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, DTNB has some limitations. It can only react with sulfhydryl groups, which limits its use in experiments that involve other functional groups. DTNB can also be affected by pH and temperature, which can affect the accuracy of experiments.
Orientations Futures
There are several future directions for the study of DTNB. One area of research is the development of new reagents that can react with other functional groups. Another area of research is the development of new methods for the measurement of sulfhydryl groups in proteins and other biomolecules. Additionally, the use of DTNB in the study of enzyme kinetics and other biochemical processes is an area of ongoing research.
Applications De Recherche Scientifique
DTNB is widely used in scientific research due to its ability to react with sulfhydryl groups. It is commonly used to measure the concentration of sulfhydryl groups in proteins and other biomolecules. DTNB is also used in the study of enzyme kinetics, as it can react with the active site of enzymes.
Propriétés
Numéro CAS |
171744-40-4 |
|---|---|
Formule moléculaire |
C30H26N4O8S4 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
Clé InChI |
OTYIADUBGFZFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Autres numéros CAS |
171744-40-4 |
Synonymes |
PD 156202 PD-156202 PD156202 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



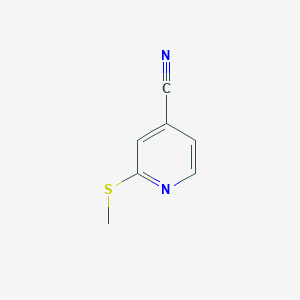

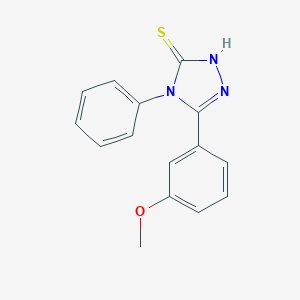
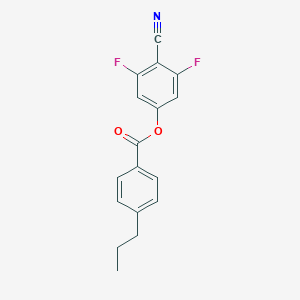

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)



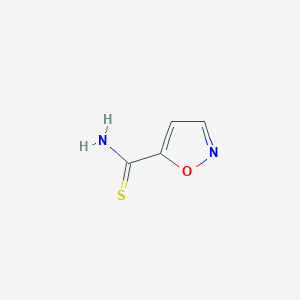
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

